4-Ethylbenzo[d]oxazole-2-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-ethyl-1,3-benzoxazole-2-carboxamide |
InChI |
InChI=1S/C10H10N2O2/c1-2-6-4-3-5-7-8(6)12-10(14-7)9(11)13/h3-5H,2H2,1H3,(H2,11,13) |
InChI Key |
IUEPBQHBUUOBSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)OC(=N2)C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Ethylbenzo D Oxazole 2 Carboxamide and Its Congeners
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
A logical retrosynthetic analysis of 4-Ethylbenzo[d]oxazole-2-carboxamide (I) reveals two primary disconnection points around the oxazole (B20620) ring. The most common and direct approach involves the disconnection of the C-O and C=N bonds of the oxazole ring. This leads to two key synthons: 2-amino-3-ethylphenol (II) and a two-carbon unit bearing the carboxamide functionality, such as glyoxylic acid amide or a related derivative.
A further disconnection of the 2-carboxamide (B11827560) group suggests a precursor such as 4-ethylbenzo[d]oxazole-2-carboxylic acid or its corresponding ester or nitrile. These intermediates could then be converted to the target carboxamide in a subsequent step. This two-step approach offers flexibility in the choice of amidation conditions.
The key starting material, 2-amino-3-ethylphenol, can be envisioned as arising from the reduction of 2-nitro-3-ethylphenol, which in turn could be synthesized from 3-ethylphenol (B1664133) through a regioselective nitration reaction. Control of regioselectivity in the nitration step is crucial to obtain the desired 2-nitro-3-ethylphenol precursor.
Development of Novel Synthetic Pathways
The construction of the benzoxazole (B165842) core of this compound can be achieved through several modern synthetic methodologies, each offering distinct advantages in terms of efficiency and environmental impact.
Catalyst-Mediated Coupling Strategies for Benzoxazole Formation
The condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent is a fundamental method for benzoxazole synthesis. Modern advancements have introduced a variety of catalysts to promote this transformation under milder conditions and with higher yields.
For the synthesis of this compound, 2-amino-3-ethylphenol would be reacted with an appropriate C2-synthon. While direct condensation with oxamic acid could be challenging, the use of its more reactive derivatives, such as the acid chloride or an ester, in the presence of a suitable catalyst is a viable strategy.
Recent literature highlights the use of both metal-based and metal-free catalysts for benzoxazole synthesis. For instance, copper nih.gov and palladium acs.org catalysts have been effectively used for the cyclization of 2-aminophenols with various partners. A Tf₂O-promoted electrophilic activation of tertiary amides has also been reported as a general method for preparing 2-substituted benzoxazoles from tertiary amides and 2-aminophenols. mdpi.comnih.gov This cascade reaction involves the activation of the amide carbonyl group by Tf₂O, followed by nucleophilic addition, intramolecular cyclization, and elimination. mdpi.comnih.gov
Brønsted acidic ionic liquids have also emerged as efficient and recyclable catalysts for the synthesis of benzoxazoles under solvent-free conditions, offering a green alternative to traditional acid catalysts. esisresearch.org
Multi-component Reaction Approaches for Enhanced Synthetic Efficiency
Multi-component reactions (MCRs) offer a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, thereby increasing synthetic efficiency and reducing waste.
A plausible MCR approach for the synthesis of benzoxazole derivatives involves the one-pot reaction of a 2-aminophenol, an aldehyde, and a third component. While direct incorporation of a carboxamide group via an MCR is less common, a strategy could involve the use of a precursor that can be readily converted to a carboxamide. For example, a three-component reaction of 2-amino-3-ethylphenol, an appropriate aldehyde, and an isocyanide could potentially lead to an intermediate that, upon hydrolysis or rearrangement, yields the desired 2-carboxamide structure. The synthesis of 2-aminobenzoxazoles through the reaction of 2-aminophenols with isothiocyanates, mediated by iodine, has been reported as a green chemistry approach. nih.gov
Another approach involves the use of dioxazolones as electrophilic amide sources in copper-catalyzed transformations, which could be adapted for the synthesis of benzoxazole carboxamides. nih.gov
Green Chemistry Principles in Synthetic Route Design and Optimization
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like benzoxazoles. Key strategies include the use of non-toxic, renewable starting materials, the development of catalytic reactions that minimize waste, and the use of environmentally benign solvents or solvent-free conditions.
For the synthesis of this compound, several green approaches can be considered:
Catalyst Choice: Employing recyclable catalysts such as ionic liquids or solid-supported catalysts can significantly reduce waste and catalyst leaching into the product. esisresearch.orgnih.gov The use of earth-abundant and less toxic metals like iron or copper is preferred over precious metals like palladium. nih.gov
Solvent Selection: The use of water, ethanol (B145695), or solvent-free conditions is highly desirable. organic-chemistry.org Microwave-assisted synthesis can also contribute to greener processes by reducing reaction times and energy consumption.
Atom Economy: Multi-component reactions inherently possess high atom economy as most of the atoms of the starting materials are incorporated into the final product.
A reported green method for the synthesis of 2-substituted benzoxazoles involves the reaction of 2-aminophenols with aldehydes using an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles under solvent-free sonication. nih.gov This method offers a fast reaction rate and high yields. nih.gov
Optimization of Reaction Parameters and Conditions for High Yield and Selectivity
Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters.
| Parameter | Influence on Reaction | Optimized Conditions (General) |
| Catalyst | The choice of catalyst is critical for both reaction rate and selectivity. Lewis acids, Brønsted acids, and transition metal complexes have all been employed. | For condensations, Tf₂O with 2-fluoropyridine (B1216828) has shown high efficiency. mdpi.com For greener approaches, supported ionic liquids are promising. nih.gov |
| Solvent | The solvent can influence the solubility of reactants and the reaction mechanism. | Dichloromethane (DCM) or dichloroethane (DCE) are common for Tf₂O-promoted reactions. mdpi.com For greener syntheses, ethanol or solvent-free conditions are preferred. |
| Temperature | Reaction temperature affects the rate of reaction and can influence the formation of byproducts. | Tf₂O-promoted reactions are often performed at room temperature to 80°C. mdpi.com Catalyst-mediated condensations can range from room temperature to reflux, depending on the catalyst's activity. |
| Reactant Stoichiometry | The ratio of the 2-aminophenol to the C2-synthon can impact the yield and purity of the product. | A slight excess of one reactant may be used to drive the reaction to completion, but a 1:1 ratio is often optimal. |
| Base | In reactions involving acid chlorides or other activated species, a base is often required to neutralize the generated acid. | Non-nucleophilic bases like 2-fluoropyridine or triethylamine (B128534) are commonly used. |
Control of Regioselectivity and Diastereoselectivity in Multi-substituted Derivatives
Regioselectivity: The synthesis of this compound from 2-amino-3-ethylphenol is inherently regioselective. The cyclization to form the oxazole ring can only proceed in one orientation due to the fixed positions of the hydroxyl and amino groups on the benzene (B151609) ring. The primary challenge in regioselectivity lies in the synthesis of the 2-amino-3-ethylphenol precursor, specifically in the nitration of 3-ethylphenol to obtain the desired 2-nitro-3-ethylphenol isomer. Directing groups and carefully controlled reaction conditions are necessary to favor the formation of the ortho-nitro product over other isomers.
Diastereoselectivity: Diastereoselectivity would become a consideration if additional chiral centers were present in the molecule, for instance, if a chiral substituent were introduced at the 2-position or on the ethyl group. In the synthesis of the target compound, this compound, which is achiral, diastereoselectivity is not a factor. However, for the synthesis of more complex, multi-substituted congeners, controlling the stereochemical outcome would be a significant challenge, often requiring the use of chiral catalysts or auxiliaries.
Exploration of Parallel Synthesis and Combinatorial Chemistry Approaches
Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of structurally related compounds, significantly accelerating the hit-to-lead optimization process in drug discovery. For the this compound core, these approaches allow for systematic variation of substituents on the benzene ring and the carboxamide moiety to explore the chemical space and define structure-activity relationships (SAR).
Solution-phase parallel synthesis is a widely adopted strategy. One effective method involves the copper-catalyzed intramolecular cyclization of ortho-haloanilides. organic-chemistry.orgnih.gov This approach is amenable to a parallel format where a common ortho-haloanilide core can be reacted with a diverse set of reagents to install variability. For generating congeners of this compound, a library of ortho-haloanilides with different substituents at the 4-position (including the ethyl group) could be prepared. These precursors can then be subjected to cyclization conditions, followed by amidation with a variety of amines to create a library of final products. The use of ligands such as 1,10-phenanthroline (B135089) can accelerate the copper-catalyzed reaction. organic-chemistry.orgnih.gov
Another prevalent strategy starts from substituted 2-aminophenols. nih.govrsc.orgnih.gov In a parallel synthesis format, a 4-ethyl-2-aminophenol precursor can be reacted with a library of carboxylic acids or their derivatives to form the benzoxazole ring and introduce diversity at the 2-position. Subsequent amidation of a 2-carboxybenzoxazole intermediate would then generate the desired carboxamide congeners. Automation and high-throughput purification techniques are often employed to manage the large number of reactions and samples. chemicalbook.com
Solid-phase organic synthesis (SPOS) offers advantages in terms of simplified purification, as excess reagents and by-products can be washed away from the resin-bound product. A patent describes the combinatorial synthesis of 2-aminobenzoxazole (B146116) derivatives, which can be adapted for the target scaffold. google.com For instance, a resin-bound amine could be acylated with a carboxy-substituted benzoxazole derivative. google.com This allows for the introduction of diversity at the carboxamide nitrogen. Alternatively, a substituted 2-aminophenol can be attached to a solid support, followed by cyclization and subsequent cleavage from the resin.
The following table summarizes a representative parallel synthesis approach for generating a library of 4-substituted-benzo[d]oxazole-2-carboxamide congeners.
Table 1: Parallel Synthesis Strategy for 4-Substituted-benzo[d]oxazole-2-carboxamide Library
| Step | Building Block A (Variable) | Building Block B (Variable) | Reaction Type | Resulting Moiety |
|---|---|---|---|---|
| 1 | Substituted 2-Aminophenols (e.g., 4-ethyl, 4-chloro, 4-methoxy) | Oxalyl chloride monoethyl ester | Acylation/Condensation | 4-Substituted-benzo[d]oxazole-2-carboxylate |
Synthetic Access to Isotopically Labeled Analogues for Mechanistic Studies
Isotopically labeled compounds are indispensable for a variety of mechanistic studies, including reaction mechanism elucidation, in vitro and in vivo drug metabolism studies, and as internal standards for quantitative bioanalysis by mass spectrometry. The synthesis of isotopically labeled versions of this compound, such as those containing ¹³C, ¹⁵N, or ²H (deuterium), requires the introduction of the label at a specific and stable position within the molecule.
The synthetic strategy for labeling is dictated by the desired location of the isotope.
¹⁵N-Labeling: To introduce a ¹⁵N label into the benzoxazole ring, one would typically start with a ¹⁵N-labeled 2-aminophenol precursor. The synthesis of ¹⁵N-labeled anilines, which can be converted to the corresponding aminophenols, has been reported. rsc.orgnih.govresearchgate.net For instance, a nitrogen replacement process using glycine-¹⁵N can directly incorporate the ¹⁵N atom into anilines. rsc.org Alternatively, methods for synthesizing ¹⁵N-labeled azines could be adapted. chemrxiv.orgnih.gov Once the ¹⁵N-labeled 4-ethyl-2-aminophenol is obtained, it can be carried through the standard synthetic route to yield ¹⁵N-4-Ethylbenzo[d]oxazole-2-carboxamide. Labeling the amide nitrogen can be achieved by using a ¹⁵N-labeled amine in the final amidation step.
¹³C-Labeling: Carbon-13 labeling can be targeted at various positions. For instance, to label the ethyl group at the 4-position, one could start with a ¹³C-labeled ethylbenzene (B125841). sigmaaldrich.com This would then need to be functionalized through nitration and reduction to generate the corresponding ¹³C-labeled 4-ethyl-2-aminophenol. Synthesis of phenols with a ¹³C label in the aromatic ring itself has also been described, which could be another route to a labeled precursor. chemrxiv.org Labeling the C2 carbon of the oxazole ring would likely involve using a ¹³C-labeled cyclization agent, such as ¹³C-phosgene or a derivative, in the reaction with the 2-aminophenol. To label the carbonyl carbon of the carboxamide, a ¹³C-labeled carboxylating agent would be used to form the 2-carboxybenzoxazole intermediate.
The following table outlines potential synthetic routes for accessing isotopically labeled this compound.
Table 2: Synthetic Strategies for Isotopically Labeled this compound
| Isotope | Target Position | Labeled Precursor | Synthetic Approach |
|---|---|---|---|
| ¹⁵N | Benzoxazole Nitrogen | 4-Ethyl-2-[¹⁵N]aminophenol | Synthesize labeled aminophenol from a labeled aniline, followed by cyclization and amidation. |
| ¹⁵N | Amide Nitrogen | [¹⁵N]-Amine | React 4-Ethylbenzo[d]oxazole-2-carboxylic acid or its activated derivative with a ¹⁵N-labeled amine. |
| ¹³C | Ethyl Group (e.g., C1') | [1-¹³C]-Ethylbenzene | Functionalize labeled ethylbenzene to 4-([1-¹³C]-ethyl)-2-nitrophenol, reduce to the aminophenol, then proceed with benzoxazole formation. |
| ¹³C | Carbonyl Carbon (C=O) | [¹³C]-Oxalyl chloride | React 4-ethyl-2-aminophenol with [¹³C]-oxalyl chloride derivative, followed by amidation. |
These labeled analogues are critical for definitive studies on the compound's mechanism of action, metabolic fate, and for use in quantitative assays, thereby supporting its progression through the drug development pipeline.
Mechanistic Investigations of Chemical Transformations Involving 4 Ethylbenzo D Oxazole 2 Carboxamide
Elucidation of Reaction Mechanisms during Synthesis and Derivatization
The synthesis of 4-Ethylbenzo[d]oxazole-2-carboxamide and its subsequent derivatization reactions involve a series of intricate steps. Understanding the mechanism of these transformations is crucial for controlling reaction outcomes, improving yields, and minimizing byproducts. Methodologies such as in-situ spectroscopic monitoring, kinetic isotope effect studies, and computational modeling are invaluable in providing detailed insights into the reaction pathways.
In-situ Spectroscopic Monitoring for Identification of Reaction Intermediates
The direct observation of reactive intermediates is a powerful tool for confirming proposed reaction mechanisms. Techniques like in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for real-time monitoring of chemical reactions as they proceed, without the need for isolating transient species. magritek.comacs.orgresearchgate.netmdpi.com
In the context of the synthesis of this compound, which is typically formed from the condensation of a 2-aminophenol (B121084) derivative with a suitable carboxylic acid equivalent, in-situ spectroscopy can be employed to identify key intermediates. For instance, the initial formation of a Schiff base or an amide intermediate prior to the final cyclization and dehydration steps can be tracked by the appearance and disappearance of characteristic vibrational bands in the IR spectrum or specific chemical shifts in the NMR spectrum. magritek.comacs.org
Illustrative Data from In-situ Monitoring of a Generalized Benzoxazole (B165842) Synthesis:
| Time (minutes) | Reactant A (2-aminophenol) Concentration (M) | Intermediate B (Amide) Concentration (M) | Product (Benzoxazole) Concentration (M) |
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.75 | 0.20 | 0.05 |
| 30 | 0.40 | 0.45 | 0.15 |
| 60 | 0.10 | 0.30 | 0.60 |
| 120 | 0.01 | 0.05 | 0.94 |
This table is for illustrative purposes and represents a generalized reaction profile.
By coupling these spectroscopic techniques with flow chemistry setups, researchers can enhance the detection of low-concentration intermediates and gain a more precise understanding of the reaction kinetics. magritek.comresearchgate.net
Kinetic Isotope Effect Studies for Rate-Determining Step Analysis
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its heavier isotopes. Measuring the KIE can provide strong evidence for the involvement of a particular bond cleavage or formation in the rate-determining step of a reaction.
For the synthesis of this compound, a primary KIE would be expected if the cleavage of a C-H or N-H bond is the slowest step in the reaction. For example, if the final aromatization step involving the elimination of water is rate-determining, replacing the hydrogen atoms on the reacting functional groups with deuterium (B1214612) could lead to a measurable decrease in the reaction rate. While specific KIE studies on this compound are not prominently documented, the principles are widely applied in mechanistic organic chemistry to elucidate reaction pathways, such as in decarboxylation reactions. nih.gov
Hypothetical Kinetic Isotope Effect Data for Benzoxazole Formation:
| Reaction | Rate Constant (k) | kH/kD | Implication |
| Standard Reaction (with H) | kH | - | Baseline rate |
| Deuterated Reaction (with D) | kD | 5.2 | C-H/N-H bond breaking is likely in the rate-determining step |
This table presents hypothetical data to illustrate the concept of KIE.
Transition State Characterization via Experimental and Computational Methods
The transition state is the highest energy point along the reaction coordinate and represents a fleeting molecular configuration that is critical to the reaction's progress. Characterizing the transition state provides the most detailed picture of a reaction mechanism.
Experimental approaches to probe transition state structures are often indirect and rely on interpreting kinetic data, such as activation parameters (ΔH‡ and ΔS‡) derived from temperature-dependent rate studies.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for directly modeling transition state geometries and energies. youtube.comresearchgate.net For the cyclization step in the formation of this compound, computational models can be used to compare the energy barriers of different possible pathways, such as a concerted versus a stepwise mechanism. researchgate.net These calculations can also predict the influence of substituents, like the ethyl group at the 4-position, on the activation energy of the reaction.
Example of Calculated Activation Energies for a Benzoxazole Formation Step:
| Proposed Mechanism | Calculated Activation Energy (kcal/mol) | Favored Pathway |
| Concerted Cyclization | 25.3 | |
| Stepwise (via tetrahedral intermediate) | 18.7 | Yes |
This table contains representative computational data.
Exploration of Reactivity Profiles of the Benzo[d]oxazole Core
The fused aromatic system of the benzo[d]oxazole core in this compound dictates its reactivity towards various reagents. Understanding this reactivity is key to the further functionalization of the molecule.
Electrophilic and Nucleophilic Reactivity at Specific Ring Positions
The benzoxazole ring is an electron-rich heterocyclic system, but the distribution of electron density is not uniform. The nitrogen and oxygen heteroatoms influence the reactivity of the different positions on the benzene (B151609) and oxazole (B20620) rings.
Electrophilic Aromatic Substitution: The benzene portion of the benzoxazole ring is generally activated towards electrophilic substitution. The precise location of substitution is directed by the combined electronic effects of the fused oxazole ring and the ethyl group. Computational studies on similar structures can predict the most likely sites for electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions).
Nucleophilic Attack: The C2 position of the benzoxazole ring is electrophilic in nature and is susceptible to nucleophilic attack, especially if a good leaving group is present. nih.gov However, in this compound, the carboxamide group at C2 is generally stable. Nucleophilic aromatic substitution on the benzene ring is also possible, particularly if activated by electron-withdrawing groups.
Predicted Reactivity of Ring Positions in this compound:
| Ring Position | Predicted Reactivity | Rationale |
| C2 | Susceptible to nucleophilic attack (under harsh conditions) | Electron-deficient due to adjacent heteroatoms |
| C4 | - | Substituted with an ethyl group |
| C5 | Activated for electrophilic substitution | Ortho/para directing effect of the oxazole oxygen and ethyl group |
| C6 | Moderately activated for electrophilic substitution | |
| C7 | Activated for electrophilic substitution | Para directing effect of the oxazole nitrogen |
This table is based on general principles of heterocyclic chemistry.
Ring-Opening and Ring-Closing Reaction Mechanisms
The benzoxazole ring can undergo ring-opening reactions under certain conditions, providing a pathway to other heterocyclic systems or functionalized aminophenols. rsc.orgrsc.orgresearchgate.net These reactions are often initiated by nucleophilic attack at the C2 position, leading to cleavage of the O-C2 bond. For example, treatment with strong nucleophiles like secondary amines can lead to ring-opened products. rsc.org
Conversely, ring-closing reactions are fundamental to the synthesis of the benzoxazole core itself. As discussed previously, these are typically intramolecular cyclizations of o-aminophenol derivatives. Mechanistic studies of these cyclizations often reveal the involvement of key intermediates and transition states that govern the efficiency and selectivity of the ring formation. acs.orgyoutube.com The development of catalytic systems, for instance using yttrium triflate, has been shown to facilitate cascade reactions involving ring-opening and subsequent annulation to form new heterocyclic structures. rsc.org
Functional Group Transformations of the Carboxamide Moiety
Amide Bond Rotations and Conformational Dynamics
The C-N bond of the carboxamide group in this compound possesses a significant degree of double bond character due to resonance. This restricts free rotation around the bond, leading to the existence of planar conformational isomers. The rotational barrier is a critical parameter that influences the compound's three-dimensional structure and its interaction with biological targets or catalysts.
Computational modeling, such as Density Functional Theory (DFT) calculations, can provide insights into the rotational energy barrier. For analogous benzoxazole carboxamides, this barrier is typically in the range of 15-20 kcal/mol. The exact value for this compound would be influenced by the electronic effects of the ethyl group at the 4-position of the benzoxazole ring.
Table 1: Estimated Rotational Energy Barriers for the Amide Bond in this compound (Illustrative)
| Computational Method | Solvent Model | Estimated Rotational Barrier (kcal/mol) |
| DFT (B3LYP/6-31G) | Acetonitrile (PCM) | 17.5 |
| DFT (B3LYP/6-31G) | Water (PCM) | 18.2 |
| Hartree-Fock | Gas Phase | 16.8 |
This table is for illustrative purposes only and is based on typical values for similar compounds.
Derivatization Reactions and their Mechanistic Pathways
The carboxamide moiety can be derivatized through several reaction pathways, allowing for the synthesis of a variety of related compounds.
Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 4-Ethylbenzo[d]oxazole-2-carboxylic acid, under either acidic or basic conditions.
Acid-catalyzed hydrolysis: The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water and subsequent elimination of ammonia.
Base-catalyzed hydrolysis: This pathway proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then expels the amide anion.
Reduction: The carboxamide can be reduced to the corresponding amine, (4-Ethylbenzo[d]oxazol-2-yl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the formation of an iminium ion intermediate which is then further reduced.
Dehydration: Treatment with dehydrating agents such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) can convert the primary carboxamide to the corresponding nitrile, 4-Ethylbenzo[d]oxazole-2-carbonitrile. This reaction proceeds through the formation of an imidoyl intermediate.
Photochemical and Thermal Stability and Decomposition Mechanisms
The stability of this compound under photochemical and thermal stress is a crucial aspect for its handling, storage, and application.
The benzoxazole ring system is known to be relatively stable. However, high temperatures can lead to decomposition. Studies on the parent benzoxazole have shown that thermal decomposition can occur at temperatures above 1000 K. nih.gov The primary decomposition pathway is believed to involve ring-opening to form o-hydroxybenzonitrile, which can further fragment. nih.gov For this compound, the presence of the ethyl and carboxamide substituents would likely influence the decomposition temperature and the nature of the resulting products.
Photochemically, benzoxazole derivatives can exhibit fluorescence and may undergo photochemical reactions upon UV irradiation. rsc.orgacs.orgresearchgate.net The specific photochemical behavior of this compound has not been reported, but it is plausible that it could undergo reactions such as photo-induced rearrangement or fragmentation, depending on the wavelength of light and the solvent used.
Computational Chemistry and Theoretical Studies of 4 Ethylbenzo D Oxazole 2 Carboxamide
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Detailed theoretical predictions of spectroscopic parameters for 4-Ethylbenzo[d]oxazole-2-carboxamide are currently absent from the scientific literature.
Vibrational Frequencies and Intensities (IR, Raman)
No computational studies predicting the infrared (IR) and Raman vibrational frequencies and intensities for this compound have been published. Such studies would typically involve geometry optimization of the molecule followed by frequency calculations, providing a theoretical vibrational spectrum that can be correlated with experimental data to confirm molecular structure and understand bonding characteristics.
Chemical Shifts and Coupling Constants (NMR)
Similarly, there is no available research on the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants for this compound. These calculations, often performed using methods like Gauge-Including Atomic Orbitals (GIAO), are crucial for interpreting experimental NMR spectra and confirming the structural assignment of the molecule.
Electronic Transitions and Absorption/Emission Spectra (UV-Vis, Fluorescence)
The electronic properties of this compound, which would be elucidated through theoretical studies of its electronic transitions and the prediction of its UV-Vis absorption and fluorescence emission spectra, have not been reported. Time-Dependent Density Functional Theory (TD-DFT) is a common method for such investigations, providing insights into the molecule's photophysical behavior.
Theoretical Modeling of Reaction Pathways and Transition States
The scientific literature lacks any theoretical modeling of the reaction pathways and transition states involving this compound. Computational studies in this area would be instrumental in understanding its reactivity, potential synthetic routes, and degradation mechanisms by mapping out the energy landscapes of chemical reactions.
Analysis of Intermolecular Interactions and Self-Assembly Propensities
There are no published analyses of the intermolecular interactions and self-assembly propensities of this compound. Such studies are vital for predicting how the molecule behaves in the solid state, including its crystal packing and potential to form aggregates, which can significantly influence its material properties.
Quantitative Structure-Property Relationship (QSPR) Model Development
No Quantitative Structure-Property Relationship (QSPR) models have been developed specifically for this compound or a series of its close analogs. QSPR models establish a mathematical relationship between the chemical structure of a molecule and its properties, and their development for this compound would require a dataset of related molecules with experimentally determined properties, which is currently unavailable.
Advanced Spectroscopic and Structural Elucidation of 4 Ethylbenzo D Oxazole 2 Carboxamide
High-Resolution NMR Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential to assign all proton and carbon signals and to establish the connectivity of the atoms within the 4-Ethylbenzo[d]oxazole-2-carboxamide molecule.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
To illustrate the application of these techniques, a hypothetical analysis is described. Without actual experimental data, the following serves as a guide to how the structure would be confirmed.
Correlation SpectroscopY (COSY): This experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be expected to show correlations between the protons of the ethyl group (the methyl and methylene (B1212753) protons) and among the protons on the benzene (B151609) ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded carbon-hydrogen pairs. Each cross-peak in an HSQC spectrum would link a specific proton signal to its attached carbon atom. This would allow for the definitive assignment of the ¹³C signals for the ethyl group and the aromatic CH groups.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in piecing together the entire molecular framework. For instance, correlations would be expected from the protons of the ethyl group to the C4 carbon of the benzoxazole (B165842) ring. Similarly, the amide proton would show correlations to the carbonyl carbon and the C2 carbon of the oxazole (B20620) ring.
Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly useful for determining the conformation and stereochemistry of a molecule. For this compound, NOESY could reveal through-space interactions between the protons of the ethyl group and the proton at the C5 position of the benzoxazole ring, confirming their proximity.
A detailed analysis using these techniques would allow for the creation of a comprehensive NMR data table, which is currently unavailable for this compound.
Solid-State NMR for Polymorphic Forms and Microcrystalline Materials
In the absence of suitable single crystals for X-ray diffraction, solid-state NMR (ssNMR) would be a powerful technique to study the structure of this compound in its solid form. ssNMR can provide information on molecular conformation, packing, and the presence of different polymorphic forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material. However, no ssNMR studies have been reported for this compound.
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Insights
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. While specific experimental data is not available, a general prediction of the expected vibrational modes can be made.
| Functional Group | Expected Vibrational Mode | **Anticipated Wavenumber (cm⁻¹) ** |
| Amide N-H | N-H stretch | 3400-3200 |
| Aromatic C-H | C-H stretch | 3100-3000 |
| Aliphatic C-H | C-H stretch | 2980-2850 |
| Amide C=O | C=O stretch (Amide I) | 1680-1630 |
| Benzoxazole C=N | C=N stretch | 1650-1550 |
| Aromatic C=C | C=C stretch | 1600-1450 |
| Amide N-H bend | N-H bend (Amide II) | 1640-1550 |
| Benzoxazole C-O-C | C-O-C stretch | 1250-1020 |
This table is predictive and not based on experimental data for the specified compound.
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, probes the electronic transitions within a molecule.
The UV-Vis absorption spectrum of this compound would be expected to show absorptions corresponding to π-π* transitions within the benzoxazole ring system. The position and intensity of these absorptions would be influenced by the ethyl and carboxamide substituents.
If the compound is fluorescent, its emission spectrum would provide information about the excited state properties. The Stokes shift (the difference between the absorption and emission maxima) could offer insights into the structural relaxation in the excited state. Unfortunately, no experimental UV-Vis or fluorescence data has been reported for this compound.
UV-Visible Spectroscopy for Chromophore Characterization
UV-Visible spectroscopy is a pivotal technique for characterizing the chromophoric system of a molecule. The benzoxazole moiety fused with a benzene ring constitutes the core chromophore in this compound, which is expected to exhibit characteristic absorption bands in the ultraviolet region.
Detailed research findings on analogous benzoxazole derivatives indicate that their primary absorption maxima (λmax) are influenced by the substitution pattern on the benzoxazole core and the nature of the solvent. For instance, derivatives of 2-(2'-hydroxyphenyl)benzoxazole are known to absorb UV radiation in the range of 336 to 374 nm. scielo.br The electronic transitions are typically π → π* in nature, originating from the conjugated system of the molecule. The ethyl group at the 4-position and the carboxamide group at the 2-position can induce bathochromic or hypsochromic shifts in the absorption maxima depending on their electronic effects and the polarity of the solvent.
Table 1: Hypothetical UV-Visible Absorption Data for this compound in Different Solvents
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Hexane | 310 | 15,000 | π → π |
| Ethanol (B145695) | 315 | 16,500 | π → π |
| Acetonitrile | 312 | 16,000 | π → π* |
Note: The data in this table is hypothetical and is based on the typical absorption characteristics of benzoxazole derivatives. Experimental verification is required for precise values.
Fluorescence and Phosphorescence Spectroscopy for Excited State Dynamics
Fluorescence and phosphorescence spectroscopy provide insights into the excited state properties of a molecule. Many benzoxazole derivatives are known to be fluorescent, and in some cases, exhibit phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT).
Table 2: Hypothetical Photoluminescence Data for this compound
| Parameter | Value | Conditions |
| Excitation Wavelength (λex) | 315 nm | In Ethanol |
| Fluorescence Emission Wavelength (λem) | 380 nm | In Ethanol |
| Fluorescence Quantum Yield (Φf) | 0.45 | In Ethanol |
| Fluorescence Lifetime (τf) | 2.1 ns | In Ethanol |
| Phosphorescence Emission Wavelength (λp) | 490 nm | In frozen Ethanol at 77 K |
Note: The data presented here is illustrative and based on the photophysical properties of similar benzoxazole compounds. Experimental measurements are necessary for accurate characterization.
Mass Spectrometry for Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For this compound (C10H10N2O2), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.
Table 3: Accurate Mass Determination of this compound
| Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
| C₁₀H₁₀N₂O₂ | 190.0742 | [Data not available] |
Note: The calculated exact mass is provided. The observed exact mass would need to be determined experimentally.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and analysis of the resulting fragment ions. This technique provides valuable information about the connectivity of atoms within the molecule. For this compound, the fragmentation is likely to initiate at the weaker bonds, such as the amide linkage and the bonds of the ethyl substituent.
A plausible fragmentation pathway could involve the loss of the carboxamide group or cleavage of the ethyl group. Based on studies of related benzoxazolone carboxamides, the benzoxazole ring system itself is relatively stable, but the substituents can undergo characteristic fragmentation. For example, in some related structures, the benzoxazolone ring has been observed to act as a leaving group. nih.gov
Table 4: Plausible Mass Spectrometry Fragmentation Data for this compound
| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 190 | 175 | •CH₃ |
| 190 | 162 | C₂H₄ |
| 190 | 146 | CONH₂ |
| 190 | 118 | C₂H₄ + CONH₂ |
Note: This table presents hypothetical fragmentation patterns based on the structure of the compound and known fragmentation of similar molecules. Experimental MS/MS data is required for confirmation.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure.
As of the time of this writing, a crystal structure for this compound has not been reported in the crystallographic databases. However, analysis of crystal structures of other benzoxazole derivatives provides expected ranges for the geometric parameters. For example, a study on ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate provided detailed bond lengths and angles for the benzoxazole moiety. researchgate.net
The bond lengths and angles within the benzoxazole ring system are expected to be consistent with those of an aromatic heterocyclic system. The geometry around the carboxamide group and the ethyl substituent would adopt standard values. The planarity of the benzoxazole ring system and the orientation of the carboxamide and ethyl groups are of particular interest and can be defined by specific torsion angles.
Table 5: Expected Bond Lengths, Bond Angles, and Torsion Angles for this compound
| Parameter | Expected Value |
| Bond Lengths (Å) | |
| C-O (in ring) | ~1.36 |
| C-N (in ring) | ~1.38 |
| C=N (in ring) | ~1.31 |
| C-C (aromatic) | ~1.39 - 1.41 |
| C-C (ethyl) | ~1.53 |
| C-C (amide) | ~1.51 |
| C=O (amide) | ~1.24 |
| C-N (amide) | ~1.33 |
| Bond Angles (°) ** | |
| O-C-N (in ring) | ~115 |
| C-N-C (in ring) | ~105 |
| C-C-C (in benzene ring) | ~120 |
| O=C-N (amide) | ~122 |
| Torsion Angles (°) ** | |
| Dihedral angle between benzoxazole plane and amide plane | [Data not available] |
Note: The values in this table are approximate and are based on data from structurally related benzoxazole derivatives. A definitive crystal structure determination is required for accurate values.
Scientific Data Unvailable for this compound
Following a comprehensive search of scientific databases and scholarly literature, it has been determined that there is no publicly available research data for the specific chemical compound "this compound" pertaining to its advanced spectroscopic and structural properties. Repeated and targeted inquiries, including searches for crystallographic data, intermolecular interaction analyses, polymorphism studies, co-crystallization experiments, and circular dichroism spectroscopy of potential chiral analogues, have yielded no specific results for this molecule.
The requested article, which was to be structured around a detailed outline focusing on the advanced solid-state characterization of this compound, cannot be generated. The creation of scientifically accurate and informative content for the specified sections is entirely contingent on the existence of primary research findings, which, in this case, are absent from the current body of scientific literature.
The required sections and subsections for the article were:
Circular Dichroism (CD) Spectroscopy for Chiral Analogues (if applicable)
Fulfilling these requirements would necessitate access to detailed experimental data, such as single-crystal X-ray diffraction data for the analysis of intermolecular interactions and crystal packing, differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) data for polymorphism studies, and spectroscopic data from co-crystallization screening experiments. Furthermore, any discussion of circular dichroism would require the synthesis and analysis of chiral derivatives of the compound.
As no such studies have been published, any attempt to construct the requested article would be speculative and would not meet the essential criteria of being scientifically accurate and based on verifiable research. Therefore, the generation of an article on the advanced spectroscopic and structural elucidation of this compound is not possible at this time.
Structure Activity Relationship Sar Studies on Benzo D Oxazole 2 Carboxamide Derivatives
Rational Design and Synthesis of Analogues with Targeted Structural Modifications
The rational design of analogues of 4-Ethylbenzo[d]oxazole-2-carboxamide is centered on systematic modifications to its core structure. The synthesis of such derivatives often involves multi-step sequences, starting from appropriately substituted 2-aminophenols.
A general synthetic approach to 2-substituted benzoxazoles involves the cyclization of 2-aminophenols with various reagents. For the synthesis of benzoxazole-2-carboxylate derivatives, a one-pot protocol reacting 2-aminophenol (B121084) derivatives with ethyl-oxalamide under mild conditions using Mitsunobu reagents has been reported. researchgate.net This method has been shown to be influenced by the electronic effects of substituents on the benzene (B151609) ring, with electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position generally favoring the cyclization reaction. researchgate.net
Systematic variation of the ethyl group at the 4-position of the benzoxazole (B165842) core can be explored to probe the impact of steric bulk and lipophilicity on activity. While specific studies on the 4-ethyl position are not extensively documented in the available literature, general principles of SAR in benzoxazole derivatives suggest that modifications at this position could influence interactions with target proteins. For instance, increasing the alkyl chain length or introducing branching could enhance van der Waals interactions within a hydrophobic pocket of a receptor.
Similarly, substitutions on the benzoxazole core at other positions (e.g., 5, 6, or 7) with various functional groups such as halogens, nitro groups, or methoxy (B1213986) groups have been shown to significantly affect the biological activity of benzoxazole derivatives. nih.gov For example, the presence of electron-withdrawing groups has been reported to enhance the anti-proliferative activity of some benzoxazole compounds against certain cancer cell lines. nih.gov
Table 1: Hypothetical SAR of 4-Substituted Benzo[d]oxazole-2-carboxamide Analogues
| Compound | Modification at 4-position | Hypothesized Effect on Activity |
| Analogue 1 | Methyl | Reduced steric bulk compared to ethyl, potentially altering binding affinity. |
| Analogue 2 | Propyl | Increased lipophilicity, may enhance membrane permeability or hydrophobic interactions. |
| Analogue 3 | Isopropyl | Introduction of branching, could provide a better fit in a specific binding pocket. |
| Analogue 4 | Cyclopropyl | Introduction of a rigid ring, may lock the conformation favorably for binding. |
This table is illustrative and based on general SAR principles; specific experimental data for these analogues of this compound is not available in the provided search results.
The carboxamide group at the 2-position is a key feature for modification. Bioisosteric replacement of the amide is a common strategy in drug design to improve metabolic stability, potency, and pharmacokinetic properties. drughunter.com Several heterocyclic rings can mimic the hydrogen bonding properties of the amide. drughunter.com
Common bioisosteric replacements for the carboxamide moiety include:
1,2,4-Oxadiazole: This heterocycle is a well-established amide bioisostere, often used to improve metabolic stability. nih.gov
1,3,4-Oxadiazole: Similar to the 1,2,4-isomer, this ring system can act as an amide surrogate.
Thiazole: Thiazole-2-carboxamides have been explored as starting points for bioisosteric replacement to discover new RORγt inverse agonists. nih.gov
Triazoles: The 1,2,4-triazole (B32235) ring is another common replacement for amides, as seen in the development of various therapeutic agents. drughunter.com
Trifluoroethylamine: This motif can mimic the carbonyl group of the amide and enhance metabolic stability due to the electron-withdrawing nature of the trifluoromethyl group. drughunter.com
The synthesis of such bioisosteres would involve reacting the corresponding 2-substituted benzoxazole core with appropriate precursors for the desired heterocycle.
Exploration of Structure-Dependent Molecular Interactions and Reactivity
Understanding how the structure of this compound and its derivatives influences their interactions with biological macromolecules is crucial for elucidating their mechanism of action.
While no specific molecular docking studies for this compound were found, studies on related benzoxazole and oxazole (B20620) derivatives provide insights into potential protein targets and binding modes. For instance, oxazole derivatives have been docked against the heme-binding protein from Porphyromonas gingivalis. nih.gov These studies can help in hypothesizing the binding interactions of this compound with similar protein targets.
Potential protein targets for docking studies could include:
Cyclooxygenase (COX) enzymes: Thiazole carboxamide derivatives have been studied as COX inhibitors, suggesting that the benzoxazole-2-carboxamide scaffold might also bind to these enzymes. nih.gov Docking studies could reveal key interactions with amino acid residues in the active site of COX-1 and COX-2.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Benzoxazole derivatives have been identified as inhibitors of VEGFR-2, a key target in angiogenesis. researchgate.net Theoretical docking could elucidate the binding mode of this compound within the ATP-binding pocket of VEGFR-2.
Retinoid-related orphan receptor gamma t (RORγt): Given that thiazole-2-carboxamides have been explored as RORγt inverse agonists, it is plausible that this compound could also interact with this nuclear receptor. nih.gov
A hypothetical docking simulation of this compound into a protein active site might reveal the carboxamide group forming hydrogen bonds with polar amino acid residues, while the benzoxazole ring and the ethyl group engage in hydrophobic and van der Waals interactions.
Based on studies of related compounds, derivatives of this compound could potentially inhibit various enzymes. In vitro enzymatic assays are essential to confirm these hypotheses and to determine the potency and selectivity of inhibition.
For example, if targeting COX enzymes, an in vitro COX inhibition assay would be employed to measure the IC50 values of the synthesized analogues against both COX-1 and COX-2. This would allow for the determination of not only the potency but also the selectivity of the compounds. The mechanism of inhibition (e.g., competitive, non-competitive) could be further investigated through kinetic studies.
Similarly, for VEGFR-2, an in vitro kinase assay would be used to assess the inhibitory activity of the compounds. A study on benzoxazole derivatives as VEGFR-2 inhibitors demonstrated that some compounds exhibited potent inhibitory activity with IC50 values in the nanomolar range. researchgate.net
Table 2: Potential Enzyme Targets and Illustrative Inhibition Data from Related Benzoxazole Derivatives
| Enzyme Target | Example Inhibitor (Related Structure) | Reported IC50 | Reference |
| COX-2 | Methyl-2-amino benzoxazole carboxylate Tosylate | 11.5 µg/ml | drughunter.com |
| VEGFR-2 | A specific benzoxazole derivative (12l) | 97.38 nM | researchgate.net |
| Mycobacterial ATP-phosphoribosyl transferase (HisG) | Benzo[d]thiazole-2-carboxamides | - | researchgate.net |
This table provides examples from related compound classes to illustrate potential enzyme targets and is not direct data for this compound.
The benzoxazole scaffold can participate in various chemical reactions, and the substituents on the ring can influence its reactivity. For instance, the synthesis of benzoxazoles can be achieved through catalytic methods, such as the zirconium-catalyzed one-pot synthesis from catechols, aldehydes, and ammonium (B1175870) acetate. nih.gov The electronic nature of the substituents on the catechol and aldehyde starting materials can affect the reaction yield and rate.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. elsevierpure.com This approach is instrumental in drug discovery for predicting the activity of novel molecules, thereby prioritizing the synthesis of the most promising candidates. researchgate.net For benzo[d]oxazole-2-carboxamide derivatives, QSAR studies provide a framework for understanding how different structural features influence their biological effects.
Feature Selection and Descriptor Calculation
The initial and pivotal step in developing a robust QSAR model is the selection of appropriate features, known as molecular descriptors, that can quantitatively describe the structural attributes of the molecules. elsevierpure.com These descriptors are numerical values derived from the chemical structure and are categorized based on the type of information they encode. The process involves calculating a wide array of descriptors and then selecting the most relevant subset that has the highest correlation with the biological activity. researchgate.net
Descriptor Calculation
For a compound such as this compound and its analogs, a multitude of descriptors can be calculated using specialized software. These descriptors fall into several classes:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. Examples include Kier's molecular connectivity indices (¹χ, ¹χv) and topological indices (R), which have been shown to be relevant for the antimicrobial activity of benzoxazole derivatives. researchgate.net
Electronic Descriptors: These pertain to the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Key electronic descriptors include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to the molecule's reactivity. ucsb.edu Other relevant electronic descriptors are dipole moment, polarizability, and electronegativity. researchgate.net
Physicochemical Descriptors: This category includes properties like the octanol-water partition coefficient (log P), which is a measure of lipophilicity, molar refractivity (MR), and molecular weight (MW). ucsb.eduresearchgate.net These descriptors are crucial for understanding the pharmacokinetic profile of a compound.
3D Descriptors: Derived from the three-dimensional conformation of the molecule, these descriptors provide information about the spatial arrangement of atoms. In the context of 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), steric, electrostatic, and hydrophobic fields are calculated around the molecules to understand their interaction with a biological target. nih.govmdpi.com
The table below illustrates a hypothetical set of calculated descriptors for a series of benzo[d]oxazole-2-carboxamide derivatives, including the parent compound and its 4-ethyl analog.
| Compound Name | Molecular Weight (MW) | LogP | HOMO (eV) | LUMO (eV) |
| Benzo[d]oxazole-2-carboxamide | 162.15 | 1.25 | -8.5 | -1.2 |
| This compound | 190.20 | 2.15 | -8.2 | -1.0 |
| 4-Chlorobenzo[d]oxazole-2-carboxamide | 196.59 | 2.05 | -8.8 | -1.5 |
| 4-Methoxybenzo[d]oxazole-2-carboxamide | 192.18 | 1.45 | -8.1 | -0.9 |
Feature Selection
With a large number of calculated descriptors, it is imperative to select a smaller, more informative subset to build the QSAR model. This process, known as feature selection, helps to avoid overfitting and improves the predictive power of the model. elsevierpure.com Common methods for feature selection in QSAR studies include:
Stepwise Regression: This method involves iteratively adding or removing descriptors from the model based on their statistical significance. elsevierpure.com
Genetic Algorithms: Inspired by the process of natural selection, this technique evolves a population of descriptor subsets to find the optimal combination. researchgate.net
Multicollinearity Analysis: This is used to identify and remove descriptors that are highly correlated with each other, as they provide redundant information. nih.gov
For instance, in a QSAR study on benzimidazole (B57391) derivatives, which are structurally related to benzoxazoles, multicollinearity-based clustering analysis was employed to group and reduce the number of feature variables. nih.gov
Model Validation and Predictive Capability Assessment
Once a QSAR model is developed, its reliability and predictive capability must be rigorously assessed through various validation techniques. A statistically robust model should not only accurately reproduce the activity of the compounds in the training set but also predict the activity of new, untested compounds.
Internal Validation
Internal validation is performed on the training set of compounds used to build the model. A common method is cross-validation , where the dataset is repeatedly partitioned into subsets, and the model is trained on some subsets and tested on the remaining one. The leave-one-out (LOO) cross-validation is a frequently used technique. The statistical metrics derived from internal validation include:
Coefficient of Determination (R²): This value indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). A value closer to 1 indicates a better fit. In a study of benzoxazole derivatives as IMPDH inhibitors, an R² value of 0.7948 was reported. nih.gov
Cross-validated R² (Q²): This metric assesses the predictive power of the model. A Q² value greater than 0.5 is generally considered indicative of a good predictive model. For 3D-QSAR models of isoxazole (B147169) derivatives, Q² values of 0.664 (CoMFA) and 0.706 (CoMSIA) were achieved. mdpi.com
External Validation
External validation provides a more stringent test of the model's predictive power by using an external test set of compounds that were not used in the model development. The model's ability to predict the activity of these compounds is evaluated using metrics such as:
Predictive R² (R²pred): This is calculated for the test set and provides a measure of the model's predictive performance on new data. In a 3D-QSAR study of isoxazole derivatives, R²pred values of 0.872 and 0.866 were obtained for the CoMFA and CoMSIA models, respectively. mdpi.com
The following table provides a hypothetical summary of validation statistics for a QSAR model developed for benzo[d]oxazole-2-carboxamide derivatives.
| Statistical Parameter | Value | Interpretation |
| R² | 0.92 | High correlation for the training set |
| Q² | 0.75 | Good internal predictive ability |
| R²pred | 0.85 | Excellent predictive power for the external test set |
By employing these rigorous validation methods, the developed QSAR model for benzo[d]oxazole-2-carboxamide derivatives, including this compound, can be confidently used to guide the design and synthesis of new analogs with potentially enhanced biological activity.
Potential Applications and Functionalization Strategies of 4 Ethylbenzo D Oxazole 2 Carboxamide in Non Clinical Research
Development as Molecular Probes for Fundamental Biological Research
The inherent fluorescence of the benzoxazole (B165842) core provides a foundation for the development of molecular probes. Strategic functionalization of 4-Ethylbenzo[d]oxazole-2-carboxamide can lead to sophisticated tools for probing biological systems at the cellular and molecular levels.
Fluorescent Labeling Agents for Cellular Component Visualization (Purely in vitro tool)
Benzoxazole derivatives are recognized for their fluorescent properties, making them promising candidates for the development of fluorescent labeling agents for the visualization of cellular components in vitro. While direct photophysical data for this compound is not extensively documented, studies on structurally related compounds offer valuable insights into its potential. For instance, a series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] dicp.ac.cnresearchgate.netoxazole (B20620) derivatives have been shown to absorb ultraviolet light in the range of 296 to 332 nm and exhibit fluorescence emission in the 368 to 404 nm spectrum. researchgate.net Another example, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, displays an emission maximum at 359 nm when excited at 330 nm. mdpi.com
The ethyl group at the 4-position of the benzoxazole ring in this compound may subtly influence its photophysical properties through steric and electronic effects. The carboxamide functional group at the 2-position offers a convenient handle for conjugation to biomolecules or specific targeting moieties. By attaching targeting ligands, such as peptides or small molecules that bind to specific cellular structures (e.g., mitochondria, nucleus, or cytoskeleton), this compound could be transformed into a highly specific fluorescent probe for imaging these components in fixed or live cells under laboratory conditions.
Table 1: Photophysical Properties of Related Benzoxazole Derivatives
| Compound/Derivative Class | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Source |
| 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] dicp.ac.cnresearchgate.netoxazole derivatives | 296 - 332 | 368 - 404 | researchgate.net |
| 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole | 330 (Excitation) | 359 | mdpi.com |
| Stilbene-based dyes with benzoxazole substituents | ~353 - 410 | Blue emission | researchgate.net |
| Benzoxazolyl-imidazole conjugates | 470 - 475 | Aggregation-induced emission | nih.gov |
This table presents data from related benzoxazole derivatives to infer the potential fluorescent properties of this compound.
Affinity Labeling Reagents for Target Identification and Validation (Molecular level)
The carboxamide moiety of this compound can be further functionalized to create affinity labeling reagents. These reagents are designed to bind specifically to a biological target, such as a protein, and then form a covalent bond, thereby "labeling" the target. This is invaluable for identifying unknown protein targets of a bioactive compound and for validating target engagement.
To function as an affinity label, the carboxamide group could be modified to incorporate a reactive electrophile, such as a fluorosulfonyl group or a Michael acceptor. The benzoxazole core would serve as the recognition element, binding to a specific site on the target protein. The ethyl group at the 4-position could influence the binding affinity and selectivity by interacting with a hydrophobic pocket on the protein surface. Once bound, the reactive group would form a covalent linkage with a nearby nucleophilic amino acid residue (e.g., lysine, cysteine, or histidine), allowing for the subsequent identification of the labeled protein through techniques like mass spectrometry.
Role in Materials Science and Polymer Chemistry
The rigid and planar structure of the benzoxazole ring, coupled with its electronic properties, makes it a valuable building block in materials science, particularly for applications in optoelectronics and polymer chemistry.
Precursors for Optoelectronic Materials (e.g., OLEDs, organic semiconductors)
Benzoxazole derivatives are known to be components of materials used in organic light-emitting diodes (OLEDs) and as organic semiconductors. researchgate.net The high thermal stability and charge-transporting capabilities of the benzoxazole core are advantageous for these applications. While specific data on this compound in OLEDs is not available, related structures have been investigated. For example, multifunctional 2-(2′-hydroxyphenyl)benzoxazoles have been synthesized and their potential in OLEDs has been considered. researchgate.net
The 4-ethyl and 2-carboxamide (B11827560) substituents on the benzoxazole ring can be strategically modified to tune the electronic properties, solubility, and film-forming characteristics of the resulting materials. For instance, the carboxamide group can be used to link the benzoxazole core to other chromophores or to polymer backbones, leading to the creation of novel conjugated polymers or dendrimers with tailored optoelectronic properties. The ethyl group can enhance solubility in organic solvents, facilitating the processing of these materials into thin films for device fabrication.
Table 2: Potential Roles of Benzoxazole Derivatives in Optoelectronic Materials
| Application | Key Properties of Benzoxazole Core | Potential Role of this compound |
| Organic Light-Emitting Diodes (OLEDs) | High thermal stability, charge-transporting ability, fluorescence. | As a blue-emitting dopant or a building block for host materials. |
| Organic Semiconductors | Planar structure, π-conjugation. | A monomer for synthesizing semiconducting polymers. |
| Fluorescent Sensors | Environment-sensitive fluorescence. | A core structure for chemical sensors. |
Additives for Polymer Modification and Enhanced Material Properties
The incorporation of this compound as an additive into polymer matrices could enhance their properties. The benzoxazole moiety can improve the thermal stability and mechanical strength of polymers. Furthermore, its fluorescent nature could be exploited to create polymers with built-in optical properties, useful for applications such as optical data storage or as fluorescent security markers.
The carboxamide group can form hydrogen bonds with polymer chains, promoting miscibility and dispersion of the additive within the polymer matrix. The ethyl group can act as a plasticizer, modifying the flexibility and processing characteristics of the polymer blend. Research on poly(hydroxyamide-benzoxazole) multi-block copolymers demonstrates the integration of benzoxazole units into polymer backbones to achieve desirable thermal and mechanical properties.
Application as Ligands in Asymmetric Catalysis and Coordination Chemistry
The nitrogen atom in the oxazole ring and the oxygen atom of the carboxamide group in this compound can act as coordination sites for metal ions. This makes the compound a potential ligand for the synthesis of coordination complexes and for use in asymmetric catalysis.
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. By introducing chirality into the this compound structure, for instance, by resolving a chiral center on the ethyl group or by attaching a chiral auxiliary to the carboxamide, it could be developed into a novel chiral ligand.
Recent studies have shown the potential of chiral oxazole-pyridine N,N-ligands in palladium-catalyzed asymmetric reactions, achieving high enantioselectivity. dicp.ac.cn These findings suggest that a properly designed chiral derivative of this compound could be a valuable ligand for a range of transition-metal-catalyzed asymmetric transformations, such as hydrogenations, cross-coupling reactions, or cyclizations. The electronic properties of the benzoxazole ring and the steric bulk of the ethyl group would play a crucial role in determining the catalytic activity and stereoselectivity of the resulting metal complexes.
Development of Chiral Catalysts Incorporating the Benzoxazole Scaffold
The rigid and planar nature of the benzoxazole ring system makes it an attractive scaffold for the design of chiral ligands used in asymmetric catalysis. When complexed with a metal center, the substituents on the benzoxazole ring can create a well-defined chiral environment, enabling high stereoselectivity in chemical reactions.
The carboxamide group at the 2-position of this compound is a key feature for this application. It can act as a strong coordinating agent for a variety of transition metals. The ethyl group at the 4-position provides steric bulk, which can influence the spatial arrangement of the catalyst-substrate complex, thereby enhancing enantioselectivity. Research on related benzoxazole structures has shown that even minor modifications to the ring can significantly impact catalytic performance. For instance, studies using 2-mercapto-benzoxazole derivatives in asymmetric reactions revealed that substituents on the benzene (B151609) ring could improve enantiomeric excess (ee). acs.org The use of a 5-methyl-substituted benzoxazole thiol, for example, improved the ee to 96% in a specific 1,2-methoxysulfenylation reaction. acs.org This principle suggests that the 4-ethyl group in the target compound could similarly be used to fine-tune the chiral pocket of a catalyst.
The general approach involves synthesizing a chiral ligand by introducing a chiral moiety that can coordinate with a metal along with the benzoxazole nitrogen or carboxamide oxygen. This creates a bidentate or tridentate ligand, which forms a stable, asymmetric complex with a metal ion (e.g., Vanadium, Copper, Palladium). acs.org This complex then catalyzes reactions such as additions, couplings, or oxidations on prochiral substrates.
| Ligand Scaffold | Metal | Reaction Type | Achieved Enantioselectivity (ee) | Reference |
| 2-Mercapto-benzoxazole | Vanadyl | 1,2-Alkoxy-sulfenylation | Up to 94% ee | acs.org |
| 5-Methyl-benzoxazole-SH | Vanadyl | 1,2-Alkoxy-sulfenylation | 96% ee | acs.org |
| Salicylidene-glycinate | Vanadyl | Asymmetric Cross-Coupling | 87-88% ee | acs.org |
| N-Arylindoles | Amine (Organocatalyst) | Atroposelective FC Alkylation | High enantioselectivities | researchgate.net |
This table presents findings on related benzoxazole scaffolds to illustrate the potential of this compound in chiral catalysis.
Exploration of Metal-Organic Framework (MOF) Synthesis with the Compound
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. youtube.com The properties of a MOF—such as pore size, stability, and functionality—are directly determined by the choice of the metal node and the organic linker. youtube.com Benzoxazole derivatives are emerging as promising candidates for use as organic linkers in the synthesis of highly stable MOFs and related Covalent Organic Frameworks (COFs). acs.orgacs.org
This compound possesses the necessary features to act as a functional organic linker. The carboxamide group can be hydrolyzed to a carboxylic acid, or used directly, to provide a coordination site that binds to the metal nodes of the framework. youtube.com The benzoxazole ring itself contributes to the rigidity and thermal stability of the resulting framework. The ethyl group at the 4-position would project into the pores of the MOF, functionalizing the internal surface. This could be used to:
Enhance Selectivity: The functionalized pores can create specific binding sites, leading to enhanced selectivity in applications like gas separation or selective catalysis.
Serve as a Grafting Point: The ethyl group could be further functionalized post-synthesis to introduce other chemical moieties.
Research has demonstrated the construction of ultrastable COFs through cascade reactions that form benzoxazole rings during the synthesis process. acs.orgacs.org These materials showed exceptional stability in strong acids and bases. acs.org This highlights the inherent robustness that the benzoxazole scaffold imparts to such frameworks. While MOFs are sometimes used to catalyze the synthesis of benzoxazoles nih.govrsc.org, incorporating the benzoxazole unit into the framework linker itself is a key strategy for creating advanced functional materials. acs.org
| Framework Type | Linker Building Blocks | Key Feature | Resulting Property | Reference |
| Covalent Organic Framework (COF) | Diaminophenol, Trialdehyde | In-situ benzoxazole formation | Unprecedented chemical stability | acs.org, acs.org |
| Covalent Organic Framework (COF) | Benzoxazole-based | Visible-light absorption | Photocatalytic activity | acs.org |
| Metal-Organic Framework (MOF) | Bicarbazole-tetracarboxylic acid | Carbazole functionalization | Selective photocatalytic oxidation | nih.gov |
| Metal-Organic Framework (MOF) | General Carboxylate Linkers | Permanent Porosity | Gas storage, Catalysis, Sensing | youtube.com |
This table summarizes research on frameworks using related heterocyclic linkers, indicating the potential role of this compound.
Precursor or Building Block for Advanced Organic Transformations
The benzoxazole ring is a stable aromatic system, but it also contains reactive sites that allow it to be used as a starting material for the synthesis of more complex molecules. wikipedia.org this compound can serve as a versatile precursor in various organic transformations. The inherent reactivity of the benzoxazole core, combined with the specific functional groups of this derivative, opens up multiple synthetic pathways. rsc.orgnih.gov
Key transformations could include:
Modification of the Carboxamide Group: The carboxamide at the C2 position is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an amine, or converted to other functional groups like nitriles or esters. These transformations provide access to a wide array of 2-substituted benzoxazole derivatives.
C-H Functionalization: The benzene portion of the benzoxazole ring can undergo C-H activation/functionalization reactions, allowing for the introduction of new substituents. This strategy is a powerful tool for building molecular complexity.
Ring-Opening and Rearrangement: Under certain conditions, the oxazole ring can participate in rearrangement reactions, such as the Smiles rearrangement, or be opened to yield other heterocyclic structures. acs.org
Coupling Reactions: The benzoxazole scaffold can be incorporated into larger molecular architectures through various coupling reactions. For example, researchers have developed methods to link benzoxazole moieties to other bioactive heterocycles like triazoles in one-pot procedures. acs.org
These transformations allow chemists to use this compound as a foundational piece to construct elaborate molecules for materials science or medicinal chemistry research. nih.gov
| Precursor Scaffold | Transformation Type | Reagents/Catalyst | Resulting Structure | Reference |
| Benzoxazole | Alkynylation & Cycloaddition | Copper catalyst | Benzoxazole-triazole hybrids | acs.org |
| Benzoxazole-2-thiol | Amination / Smiles Rearrangement | Chloroacetyl chloride | N-substituted 2-aminobenzoxazoles | acs.org |
| Tertiary Amides & 2-Aminophenols | Cascade Cyclization | Triflic anhydride (B1165640) (Tf₂O) | 2-Substituted benzoxazoles | nih.gov |
| o-Aminophenols & Aldehydes | Condensation/Cyclization | Various catalysts (metal, acid) | 2-Aryl benzoxazoles | nih.gov, nih.gov |
This table illustrates advanced transformations using benzoxazole precursors to generate complex molecular structures.
Application in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The structure of this compound is ideally suited for designing self-assembling systems.
The key molecular features driving self-assembly are:
Hydrogen Bonding: The carboxamide group is a powerful hydrogen bond donor (N-H) and acceptor (C=O). This allows molecules of this compound to form predictable, ordered chains or networks in solution and in the solid state. researchgate.net The formation of these non-covalent polymers can lead to materials like gels or liquid crystals. bohrium.com
π-π Stacking: The planar, electron-rich benzoxazole ring system can stack on top of one another through π-π interactions. This interaction, in concert with hydrogen bonding, provides the directional forces needed to create highly ordered supramolecular structures. taylorandfrancis.com
By controlling solvent polarity and temperature, it is conceivable that this compound could be induced to self-assemble into various architectures, such as nanofibers, gels, or crystalline co-assemblies with other molecules. nih.govrsc.org Studies on carbazole-based vinyl-benzoxazoles have confirmed that such molecules can act as organogelators, with their assembly behavior being highly dependent on the length of attached alkyl chains and the nature of the solvent. bohrium.comacs.org
| Interacting Moiety | Type of Interaction | Resulting Structure | Controlling Factor | Reference |
| Carboxamide | Hydrogen Bonding | Head-to-tail arrays, chains | Group polarity, solvent | researchgate.net, nih.gov |
| Benzoxazole/Aromatic Core | π-π Stacking | Stacked aggregates, columns | Aromatic surface area | taylorandfrancis.com |
| Alkyl Chains | Van der Waals Forces | Ordered packing in gels | Chain length, solvent | nih.gov, bohrium.com |
| Carboxylic Acid & Pyridine | Hydrogen Bonding | 2D co-assemblies | Molecular complementarity | rsc.org, units.it |
This table outlines the non-covalent interactions available to benzoxazole derivatives and their role in directing self-assembly.
Future Directions and Emerging Research Avenues for Benzo D Oxazole 2 Carboxamides
Integration with Artificial Intelligence and Machine Learning for Compound Design and Synthesis Prediction
The confluence of artificial intelligence (AI) and machine learning (ML) with chemical sciences is poised to revolutionize the design and synthesis of novel benzo[d]oxazole-2-carboxamides. These computational tools are being developed to navigate the vast chemical space with greater efficiency and precision than ever before.
Compound Design:
Synthesis Prediction:
Beyond compound design, AI and ML are being applied to predict the outcomes of chemical reactions, a critical step in the synthesis of novel benzo[d]oxazole-2-carboxamides. chemrxiv.org By analyzing vast repositories of reaction data, these models can forecast reaction yields, identify optimal reaction conditions, and even suggest novel synthetic routes. acs.org This predictive power can save valuable time and resources in the laboratory by minimizing trial-and-error experimentation. For example, an ML model could be trained to predict the success of various coupling partners in the amidation step to form the carboxamide moiety of a benzo[d]oxazole derivative.
The integration of AI and ML into the workflow of designing and synthesizing benzo[d]oxazole-2-carboxamides promises a future of accelerated discovery and innovation, leading to the development of next-generation therapeutics and functional materials.
Sustainable Synthesis Approaches, Including Biocatalysis and Flow Chemistry
The principles of green chemistry are increasingly influencing the synthesis of pharmacologically important molecules like benzo[d]oxazole-2-carboxamides. Future research will heavily focus on developing more sustainable and environmentally benign synthetic methodologies.
Biocatalysis:
The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. Research into the biosynthesis of benzoxazole-containing natural products has revealed enzymatic pathways that can be harnessed for synthetic purposes. nih.gov For example, enzymes have been identified that catalyze the formation of the benzoxazole (B165842) ring from ester precursors via a hemiorthoamide intermediate. nih.gov Future work will likely focus on engineering these enzymes to accept a wider range of substrates, enabling the biocatalytic production of diverse benzo[d]oxazole-2-carboxamides.
Flow Chemistry:
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers enhanced safety, scalability, and control over reaction parameters. acs.orgcam.ac.uk The synthesis of highly functionalized benzoxazoles has been successfully demonstrated in continuous flow reactors, allowing for the safe handling of unstable intermediates and rapid in-line quenching to produce the desired products in high yield. acs.orgcam.ac.uk This technology is particularly well-suited for the multi-step synthesis of complex benzo[d]oxazole-2-carboxamides, enabling the telescoping of reactions and minimizing purification steps. The modular nature of flow chemistry systems also allows for the integration of in-line analysis and purification, further streamlining the synthetic process. uc.pt
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Expanding the synthetic toolkit for the modification of the benzo[d]oxazole core is crucial for accessing novel derivatives with unique properties. Future research will delve into the exploration of novel reactivity patterns and the development of unconventional transformations.
C-H Functionalization:
Direct C-H bond functionalization has emerged as a powerful strategy for the atom-economical modification of heterocyclic compounds. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. The direct C-H arylation of the C2-position of the benzoxazole ring has been achieved using palladium catalysis, providing a straightforward route to 2-arylbenzoxazoles. organic-chemistry.org Future efforts will likely focus on expanding the scope of C-H functionalization to other positions on the benzo[d]oxazole ring system and exploring a wider range of coupling partners.
Unconventional Transformations:
Researchers are also exploring unconventional methods for the construction and modification of the benzoxazole ring. These include novel cyclization strategies, such as the NaOCl-mediated Beckmann-type rearrangement of ortho-hydroxyaryl N-H ketimines to form benzoxazoles. organic-chemistry.org Other innovative approaches involve the use of unique catalysts and reaction conditions to achieve transformations that are not possible with traditional methods. mdpi.com The exploration of these unconventional transformations will undoubtedly lead to the discovery of new synthetic routes to previously inaccessible benzo[d]oxazole-2-carboxamide analogues.
The continuous development of novel synthetic methodologies will be a key driver of innovation in the field of benzo[d]oxazole chemistry, enabling the synthesis of increasingly complex and diverse molecular architectures.
Development of High-Throughput Screening Methodologies for Chemical Reactivity and Interactions
To accelerate the discovery of benzo[d]oxazole-2-carboxamides with desired biological or material properties, the development of high-throughput screening (HTS) methodologies is essential. These methods allow for the rapid evaluation of large libraries of compounds for their chemical reactivity and interactions with biological targets.
Screening for Chemical Reactivity:
HTS assays can be designed to assess the reactivity of benzo[d]oxazole-2-carboxamides with various chemical entities. For example, a screen could be developed to identify compounds that are reactive towards specific nucleophiles or electrophiles, providing insights into their potential metabolic fate or their ability to act as covalent modifiers of biological targets. Mass spectrometry-based techniques, such as MALDI-TOF, are particularly well-suited for the high-throughput analysis of small molecule-biomolecule interactions. acs.org
Screening for Biological Interactions:
HTS is a cornerstone of modern drug discovery, enabling the rapid identification of compounds that interact with a specific biological target. nih.gov For benzo[d]oxazole-2-carboxamides, HTS assays can be employed to screen for inhibitors of enzymes, modulators of protein-protein interactions, or compounds that bind to nucleic acids. eurekaselect.com The development of reconstituted multiprotein complexes for HTS allows for the screening of compounds in a more biologically relevant context. nih.gov The data generated from these screens can then be used to build structure-activity relationships (SAR) and guide the optimization of lead compounds.
The implementation of advanced HTS methodologies will significantly enhance the efficiency of identifying and optimizing benzo[d]oxazole-2-carboxamides for a wide range of applications.
Computational Design of Next-Generation Benzo[d]oxazole-Based Functional Molecules
Computational chemistry is a powerful tool for the rational design of molecules with tailored properties. In the context of benzo[d]oxazole-2-carboxamides, computational methods can be used to design next-generation functional molecules for applications in materials science and medicine.
Design for Optoelectronic Applications:
Benzo[d]oxazole-based π-conjugated systems are promising candidates for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.com Quantum-chemical methods, such as Density Functional Theory (DFT), can be used to predict the linear and nonlinear optical properties of these molecules. mdpi.com By systematically modifying the structure of the benzo[d]oxazole core and its substituents, it is possible to tune the absorption and emission wavelengths, as well as other important photophysical properties. mdpi.com This computational-guided approach can accelerate the discovery of new materials with enhanced performance.
Design for Biological Applications:
Computational methods are also invaluable in the design of benzo[d]oxazole-2-carboxamides with specific biological activities. Molecular docking can be used to predict the binding mode of a compound to its biological target, providing insights into the key interactions that are responsible for its activity. acs.org Furthermore, computational studies can be used to understand the dynamic behavior of these molecules and their interactions with their biological environment. acs.org This information can then be used to design second-generation compounds with improved potency and selectivity.
The synergy between computational design and experimental validation will be a key driver in the development of novel benzo[d]oxazole-based functional molecules with precisely controlled properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
